Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester
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Overview
Description
4,4’-Di-tert-butylbiphenyl (DTBB) is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two tert-butyl groups attached to the para positions of the biphenyl structure. This compound is widely used in organic synthesis, particularly as a catalyst in lithiation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-di-tert-butylbiphenyl typically involves the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_6\text{H}_5 + 2 (\text{CH}_3)_3\text{CCl} \xrightarrow{\text{AlCl}_3} (\text{CH}_3)_3\text{CC}_6\text{H}_4\text{C}_6\text{H}_4\text{C}(\text{CH}_3)_3 ]
Industrial Production Methods
In industrial settings, the production of 4,4’-di-tert-butylbiphenyl can be scaled up using similar Friedel-Crafts alkylation methods. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:
Lithiation Reactions: DTBB is commonly used as a catalyst in lithiation reactions, where it facilitates the formation of organolithium compounds.
Reductive Reactions: It can also participate in reductive reactions, such as the reductive removal of protecting groups.
Common Reagents and Conditions
Lithium: Used in lithiation reactions to generate organolithium intermediates.
Tetrahydrofuran (THF): A common solvent for lithiation reactions.
Methanol or Water: Used to quench lithiation reactions and recover the desired products.
Major Products Formed
Organolithium Compounds: Formed through lithiation reactions catalyzed by DTBB.
Deprotected Alcohols, Amines, and Thiols: Obtained through reductive removal of protecting groups.
Scientific Research Applications
4,4’-Di-tert-butylbiphenyl has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst in lithiation reactions to prepare functionalized organolithium compounds.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Pharmaceuticals: Utilized in the synthesis of complex organic molecules for drug development.
Chemical Industry: Used as an intermediate in the production of various organic compounds.
Mechanism of Action
The mechanism of action of 4,4’-di-tert-butylbiphenyl in lithiation reactions involves the formation of a radical anion intermediate. This intermediate facilitates the transfer of lithium to the substrate, resulting in the formation of organolithium compounds. The process can be summarized as follows:
- Formation of DTBB radical anion in the presence of lithium.
- Transfer of lithium to the substrate, generating an organolithium intermediate.
- Quenching of the reaction to yield the desired product.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl can be compared with other biphenyl derivatives and lithiation catalysts:
Naphthalene: Another arene used in lithiation reactions, but DTBB is often preferred due to its higher stability and efficiency.
Biphenyl: The parent compound of DTBB, which lacks the tert-butyl groups and is less effective as a lithiation catalyst.
4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of tert-butyl groups, resulting in different reactivity and stability.
Properties
CAS No. |
67880-33-5 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methylpropyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C19H30O3/c1-12(2)11-22-17(21)13-9-14(18(3,4)5)16(20)15(10-13)19(6,7)8/h9-10,12,20H,11H2,1-8H3 |
InChI Key |
RUXRFDVEVQNQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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